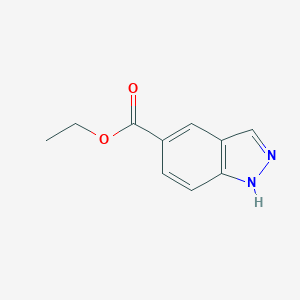

Ethyl 1H-indazole-5-carboxylate

Description

Significance of Indazole Derivatives in Chemical Sciences

The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of immense interest in the chemical sciences. wikipedia.org This fascination stems from the diverse biological activities exhibited by indazole-containing molecules and their utility as versatile synthetic intermediates. tandfonline.commdpi.com

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties. nih.govingentaconnect.com While rarely found in nature, synthetic indazole derivatives have demonstrated significant therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities. tandfonline.comnih.govresearchgate.net This has led to the development of several important drugs. For instance, benzydamine (B159093) is a well-known anti-inflammatory agent, and granisetron (B54018) is used as an antiemetic in cancer therapy. researchgate.netresearchgate.net The success of these and other indazole-based drugs continues to fuel research into new derivatives with enhanced or novel therapeutic applications. nih.govnih.gov

The biological activity of indazole derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. austinpublishinggroup.com The planar structure of the indazole ring, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of a molecule's properties to achieve desired biological effects. researchgate.net This structural versatility makes the indazole scaffold a highly attractive starting point for drug discovery programs. nih.gov

The study of indazoles dates back to the late 19th century, with Emil Fischer first describing the indazole ring system. researchgate.net Early synthetic methods often involved the cyclization of appropriately substituted benzene derivatives. chemicalbook.com Over the decades, a multitude of synthetic strategies have been developed to construct the indazole core and to introduce a wide variety of functional groups onto the ring system. nih.gov These methods range from classical condensation reactions to modern transition metal-catalyzed cross-coupling reactions. taylorandfrancis.com

The development of more efficient and versatile synthetic routes has been crucial for the exploration of the chemical and biological properties of indazole derivatives. austinpublishinggroup.com These advancements have not only facilitated the synthesis of known bioactive compounds but have also opened up new avenues for the discovery of novel indazole-based molecules with unique properties and applications. nih.gov

Overview of Ethyl 1H-Indazole-5-carboxylate as a Research Compound

Within the vast family of indazole derivatives, this compound has emerged as a particularly valuable compound for chemical research. Its structure, featuring a reactive carboxylic ester group attached to the indazole core, makes it an ideal precursor for a wide range of chemical transformations.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 192944-51-7 ambeed.com |

| Molecular Formula | C₁₀H₁₀N₂O₂ chemimpex.comsigmaaldrich.com |

| Molecular Weight | 190.20 g/mol chemimpex.comsigmaaldrich.com |

| Appearance | Typically a white to yellow solid chemimpex.comlookchem.com |

| Solubility | Soluble in organic solvents like ethanol, methanol (B129727), and dichloromethane (B109758) lookchem.com |

This compound serves as a key intermediate in the synthesis of more complex organic molecules. lookchem.com The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, providing a handle for further molecular elaboration. This reactivity allows chemists to use this compound as a starting point for the construction of a diverse array of target molecules. lookchem.com

For example, the carboxylic acid derivative, 1H-indazole-5-carboxylic acid, can be prepared from the ethyl ester and is itself a valuable building block. sigmaaldrich.com The ability to easily modify the ester group makes this compound a versatile tool for creating libraries of compounds for screening in drug discovery and materials science research. chemimpex.com

Beyond its role as a synthetic intermediate, this compound is considered a foundational building block in advanced chemical research. chemimpex.com Its stable indazole core and reactive ester group provide a reliable platform for the development of new synthetic methodologies and the construction of novel molecular architectures. chemimpex.com Researchers utilize this compound to explore new chemical reactions and to assemble complex molecules with tailored properties. lookchem.com

Its applications extend to the synthesis of potential pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as in the development of new materials. chemimpex.com The versatility and accessibility of this compound ensure its continued importance in driving innovation across the chemical sciences. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKABXDPLIJIWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363575 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192944-51-7 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Ethyl 1h Indazole 5 Carboxylate As a Synthetic Building Block and Research Probe

Contributions to Agrochemical Research

In addition to its pharmaceutical applications, Ethyl 1H-indazole-5-carboxylate and its derivatives are being explored for their use in agriculture. chemimpex.comchemimpex.com The compound is investigated for its role in developing new agrochemicals aimed at improving crop protection and yield. The unique chemical structure of indazole derivatives can be leveraged to create innovative formulations for pesticides and herbicides, contributing to advancements in agricultural chemistry. chemimpex.comchemimpex.com

Enhancement of Crop Protection Agents

In the field of agricultural chemistry, this compound is investigated for its role in the development of new and more effective crop protection agents. chemimpex.com The indazole core is a key pharmacophore in many biologically active compounds, and its incorporation into new agrochemical formulations is a subject of ongoing research. The aim is to enhance the efficacy and yield of crops through innovative chemical solutions. chemimpex.com

The compound's derivatives are studied for their potential to act as herbicides, fungicides, or insecticides. Its favorable solubility and stability profiles contribute to its effectiveness in various formulations, allowing for better absorption and translocation within the target pests or plants. chemimpex.com Research in this area focuses on synthesizing new derivatives and evaluating their biological activity to develop next-generation agrochemicals that can help ensure global food security. chemimpex.com

| Application Area | Function of this compound | Research Goal |

| Agrochemicals | Intermediate in the synthesis of new active ingredients. chemimpex.com | To develop more potent and selective crop protection agents. chemimpex.com |

| Formulations | Enhances the efficacy of existing agrochemical formulations. chemimpex.com | To improve the performance and delivery of crop treatments. chemimpex.com |

Exploration in Material Science

The distinct chemical architecture of this compound has also led to its exploration in the field of material science. chemimpex.comlookchem.com Its rigid, planar structure and the potential for hydrogen bonding and π-π stacking interactions make it a candidate for creating novel materials with specific and desirable properties. researchgate.net

Researchers are exploring the use of this compound in the synthesis of new polymers and coatings. chemimpex.com The bifunctional nature of the molecule, with its reactive ester group and the N-H group of the indazole ring, allows it to be incorporated into polymer chains. This can impart unique thermal, mechanical, and optical properties to the resulting materials. The development of such polymers could lead to advanced coatings with improved durability, resistance to environmental degradation, and specific functionalities. chemimpex.com

While direct applications are still emerging, the chemical structure of this compound suggests its potential use in the development of optoelectronic materials and chemical sensors. lookchem.com The conjugated π-system of the indazole ring is a key feature of many organic electronic materials. By modifying the structure of this compound, it may be possible to create new compounds with tailored photophysical properties, such as fluorescence or phosphorescence, which are essential for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, the ability of the indazole ring to interact with various analytes makes it a promising component for the design of selective and sensitive chemical sensors. lookchem.com

| Material Science Application | Key Structural Feature | Potential End-Use |

| Novel Polymers and Coatings | Bifunctional reactivity (ester and N-H groups). chemimpex.com | Advanced materials with enhanced properties. chemimpex.com |

| Optoelectronic Materials | Conjugated π-system of the indazole ring. lookchem.com | Components for OLEDs and other electronic devices. lookchem.com |

| Chemical Sensors | Ability of the indazole ring to interact with analytes. lookchem.com | Selective and sensitive detection of chemical species. lookchem.com |

Fundamental Chemical Research Applications

In addition to its more applied uses, this compound is a valuable tool in fundamental chemical research. lookchem.com It allows chemists to explore the reactivity of the indazole ring system and to discover new chemical entities with potentially interesting properties. lookchem.com

This compound serves as a model compound for studying the chemical behavior of indazole derivatives. lookchem.com Researchers use it to investigate a variety of chemical transformations, such as electrophilic and nucleophilic substitution reactions, to better understand the reactivity of the indazole core. This knowledge is crucial for the rational design of new synthetic methodologies and for predicting the properties of more complex indazole-containing molecules. lookchem.com

As a versatile building block, this compound is instrumental in the discovery of new chemical entities. lookchem.com Organic chemists can readily modify its structure to generate libraries of novel compounds. These new molecules can then be screened for a wide range of biological and material properties, potentially leading to the identification of new drug candidates, agrochemicals, or advanced materials. lookchem.com

Structure Activity Relationship Sar Studies of Ethyl 1h Indazole 5 Carboxylate Derivatives

Molecular Interactions with Biological Targets

The biological activity of indazole derivatives is deeply rooted in their ability to form specific molecular interactions with their protein targets. The indazole ring itself often acts as a "hinge-binder," a critical interaction motif for many kinase inhibitors. This involves the formation of hydrogen bonds between the indazole's nitrogen atoms and the amino acid residues in the hinge region of the ATP-binding pocket of a kinase.

For instance, in the inhibition of Bcr-Abl kinase, the indazole NH and the 3-amino group are crucial for forming hydrogen bonds with the carboxyl group of glutamic acid (Glu316) and the backbone carbonyl of methionine (Met318), respectively. growingscience.com This binding is further stabilized by π-π stacking interactions between the indazole's pyrazole (B372694) moiety and aromatic residues like phenylalanine (Phe317), as well as hydrophobic interactions with residues such as leucine, valine, and alanine. growingscience.com Similarly, in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the 1H-indazole motif engages in effective interactions with the ferrous ion of the heme group and fits into hydrophobic pockets, establishing it as a key pharmacophore. nih.gov

The specific regiochemistry of substituents is also critical. Studies on indazole-3-carboxamides as CRAC channel blockers revealed that the 3-carboxamide linkage was essential for activity, while the isomeric reverse amide was inactive, highlighting the precise structural requirements for molecular recognition. researchgate.net

Influence of Substituents on Biological Potency

SAR studies have extensively demonstrated that the type and position of substituents on the indazole ring dramatically influence biological potency.

At the C3-position: This position is frequently modified to explore the ATP binding site. In the development of PI3K inhibitors, attaching a 3-ethynyl-1H-indazole to a pyridine (B92270) group resulted in a potent compound. nih.gov For Bcr-Abl inhibitors, introducing key features like an alkyne spacer and a diarylamide moiety at this position significantly improved inhibitory activity. researchgate.net

At the C4-position: Substituent variation at the C4 position has been explored to extend into new binding subpockets. In the pursuit of FGFR inhibitors, adding different groups at C4 was a key strategy, though replacing a phenyl ring with heterocycles like pyridine at this position slightly decreased activity.

At the C5-position: The C5 position, where the ethyl carboxylate of the parent compound is located, is also a critical point for modification. For TTK kinase inhibitors, an acetamido moiety at this position was found to be a key feature for high potency. In the development of HDAC inhibitors, linking N-hydroxypropenamide moieties to the C5 position of the indazole ring led to compounds with potent activity.

At the C6-position: For IDO1 inhibitors, SAR analysis indicated that substituents at the C6-position, along with the C4-position, play a crucial role in inhibitory activity. nih.gov

General Substituent Effects: Studies on various indazole derivatives have shown that adding larger alkyl groups, such as replacing an ethyl with a cyclobutyl group, can enhance potency. nih.gov In the context of VEGFR-2 inhibition, the introduction of hydrogen bond-forming groups like amides and sulfonamides resulted in enhanced activity compared to hydrophobic groups like alkyl or halogens.

Correlation between Indazole Structure and Kinase Inhibition Profiles

The indazole nucleus is a well-established scaffold for a multitude of kinase inhibitors, including those targeting tyrosine kinases and serine/threonine kinases. The correlation between the indazole structure and its kinase inhibition profile is a cornerstone of its utility in cancer drug discovery.

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, as seen in the tyrosine kinase inhibitor Linifanib. The nitrogen at position 1 (N1) and the amine at position 3 create a bidentate hydrogen-bonding pattern with the kinase hinge region, which is a common feature among many ATP-competitive inhibitors.

The orientation of the indazole ring and its substituents dictates the selectivity and potency against different kinases. For example, a series of 3-ethynyl-1H-indazoles were identified as multiple PI3K/PDK1/mTOR inhibitors. nih.gov The substitution pattern determines the isoform specificity; computational modeling combined with SAR studies revealed a possible novel mode for PI3Kα isoform-specific inhibition. nih.gov

Furthermore, the substitution on the indazole ring can be tailored to target specific kinase conformations. Docking studies of a potent Bcr-Abl inhibitor, compound 9h, suggested it acts as a type II kinase inhibitor, which binds to the inactive (DFG-out) conformation of the kinase. researchgate.net This is often achieved by designing molecules with a specific length and flexibility to access deeper hydrophobic pockets that become available in the inactive state.

Specific SAR Insights in Target-Oriented Research

Histone Deacetylase Inhibition (HDAC)

Indazole derivatives have emerged as potent inhibitors of histone deacetylases (HDACs), which are key epigenetic regulators and important targets in cancer therapy. SAR studies have focused on the typical pharmacophore model for HDAC inhibitors, which consists of a zinc-binding group (ZBG), a linker, and a cap group.

In one study, novel N-hydroxypropenamides bearing an indazole moiety as the cap group were designed. The N-hydroxypropenamide serves as the ZBG. The results showed that these compounds had potent inhibitory activity against HDAC6 and cytotoxicity comparable to the approved drug SAHA.

Another study identified potent indazole-based HDAC inhibitors through fragment-based virtual screening. Compounds 15k and 15m were particularly effective against HDAC1, HDAC2, and HDAC8. Molecular docking revealed that the potent inhibitory activities were mainly driven by van der Waals and electrostatic interactions with the HDACs. The SAR indicated that the indazole scaffold acts as an effective cap group, interacting with surface residues of the enzyme.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 15k | 2.7 | 4.2 | 3.6 | |

| 15m | 3.1 | 3.6 | 3.3 |

Tyrosine Threonine Kinase (TTK) Inhibition

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a crucial regulator of the spindle assembly checkpoint and a target for cancer therapy. A systematic screening and optimization campaign identified an indazole core with key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively, as a novel class of TTK inhibitors.

This effort led to the discovery of CFI-400936 (72) , a potent TTK inhibitor with an IC₅₀ of 3.6 nM. The SAR for this series highlighted several key points:

The indazole core serves as the essential scaffold.

A 3-sulfamoylphenyl group at the C3-position is critical for activity.

An acetamido group at the C5-position significantly contributes to potency.

A quantitative structure-activity relationship (QSAR) study on a series of 109 indazole derivatives as TTK inhibitors further explored the structural requirements for anticancer potential, confirming the importance of the indazole pharmacophore. nih.gov

| Compound | TTK IC₅₀ (nM) | Reference |

|---|---|---|

| CFI-400936 (72) | 3.6 |

Bcr-Abl Kinase Inhibition (Wild Type and Mutant)

The Bcr-Abl fusion protein is the causative agent of chronic myelogenous leukemia (CML). While imatinib (B729) is an effective therapy, drug resistance, particularly due to the T315I "gatekeeper" mutation, remains a challenge. Indazole derivatives have been extensively developed as pan-Bcr-Abl inhibitors capable of overcoming this resistance.

One series of 3-amino-4-ethynyl indazole derivatives was designed by incorporating key structural features of the drug ponatinib. researchgate.net This work led to compounds with potent activity against both wild-type (WT) Bcr-Abl and the T315I mutant. Compound 9h was the most potent, with IC₅₀ values of 4.6 nM against Bcr-Abl(WT) and superior potency against the T315I mutant compared to other derivatives in the series. researchgate.net The SAR revealed that the ethynyl (B1212043) linker and specific diarylamide substitutions were crucial for this enhanced activity. researchgate.net

Another study focused on diarylamide 3-aminoindazoles, leading to the discovery of AKE-72 (5) . growingscience.com Replacing a morpholine (B109124) moiety with a (4-ethylpiperazin-1-yl)methyl group resulted in a compound with exceptional potency against Bcr-Abl(WT) (IC₅₀ < 0.5 nM) and the T315I mutant (IC₅₀ = 9 nM). growingscience.com The indazole ring's stable binding in the ATP pocket, forming key hydrogen bonds with Glu316 and Met318, was essential for its high affinity. growingscience.com

| Compound | Bcr-Abl (WT) IC₅₀ (nM) | Bcr-Abl (T315I) IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9h | 4.6 | Potent activity reported | researchgate.net |

| AKE-72 (5) | <0.5 | 9 | growingscience.com |

| 11a | 14 | 450 |

Epidermal Growth Factor Receptor (EGFR) Kinase Activity Modulation

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. researchgate.net Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention. rsc.orgrsc.org While many EGFR inhibitors are based on quinazoline (B50416) or pyrimidine (B1678525) scaffolds, the indazole core has emerged as a viable hinge-binding motif for developing novel EGFR inhibitors, particularly against drug-resistant mutations. rsc.orgnih.gov

Research into indazole-based covalent inhibitors has provided significant insights into their SAR for targeting the drug-resistant EGFR-L858R/T790M mutant. rsc.org In these designs, the indazole ring acts as a hinge-binder, occupying the ATP-binding site. The SAR studies revealed several key points:

Hinge-Binding: The indazole scaffold effectively forms hydrogen bonds with the hinge region of the EGFR kinase domain, which is a critical interaction for potent inhibition. rsc.org

Covalent Warhead: The presence of an acrylamide (B121943) moiety, typically attached to an aniline (B41778) ring, allows for covalent modification of the Cys797 residue in the active site, leading to irreversible inhibition. This is a key strategy for overcoming the T790M resistance mutation. rsc.org

Substitutions on the Indazole Ring: Modifications at the N1 position of the indazole ring are crucial. Small alkyl groups, such as a methyl group, are often tolerated and can enhance binding.

Linker and Anilino Moiety: The nature and substitution pattern of the linker and the terminal aromatic ring (often an aniline) that carries the covalent warhead significantly impact potency. Electron-donating groups on the aniline ring can modulate the reactivity of the acrylamide.

A study optimizing an indazole-based hit compound resulted in derivatives with potent activity against the EGFR-L858R/T790M mutant. rsc.org The optimization process highlighted the importance of a conformationally less flexible structure to effectively target the mutated kinase. rsc.org

Table 1: EGFR Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target | IC50 (nM) | Key Structural Features |

| Indazole Derivative A | EGFR L858R/T790M | 15 | Indazole hinge-binder, Covalent acrylamide warhead |

| Optimized Derivative B | EGFR L858R/T790M | 3 | Modified aniline substitution for improved potency |

Note: The specific compound names from the proprietary research are simplified for illustrative purposes. Data is representative of findings in the cited literature. rsc.org

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. google.com Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical strategy in managing type 2 diabetes. google.com Indazole derivatives have been explored as potential α-glucosidase inhibitors, showing promising results. researchgate.net

A study on methyl 1H-indazole-4-carboxylate derivatives revealed good inhibitory potential against α-glucosidase, with IC50 values ranging from 16.99 to 77.97 µM. researchgate.net The SAR analysis from this and other studies on related heterocyclic inhibitors indicates that:

Substituent Effects: The nature and position of substituents on the indazole ring and its derivatives are critical for activity.

Hydrogen Bonding and Hydrophobic Interactions: The presence of groups capable of forming hydrogen bonds and engaging in hydrophobic interactions within the enzyme's active site enhances inhibitory potency.

Structural Mimicry: While not carbohydrate mimics like acarbose, the heterocyclic scaffold can effectively interact with the active site residues of α-glucosidase. nih.gov In a series of pyridazine-triazole hybrids, a derivative featuring a 4-bromophenyl group (compound 10k) showed exceptionally potent inhibition, over 100-fold stronger than the standard drug acarbose. nih.govnih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Indazole and Related Derivatives

| Compound Series | Representative Compound | IC50 (µM) | Standard (Acarbose) IC50 (µM) |

| Methyl 1H-indazole-4-carboxylate Derivatives researchgate.net | Compound 8 | ~17 | ~12.8 |

| Indolo[1,2-b]isoquinoline Derivatives google.com | Compound 11 | 3.44 | 640.57 |

| Pyridazine-Triazole Derivatives nih.gov | Compound 10k | 1.7 | ~170 |

| 1,2-Benzothiazine Derivatives nih.gov | Compound 12a | 18.25 | 58.8 |

TNF-alpha Inhibition Studies

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation and the pathogenesis of autoimmune diseases. mdpi.comnih.gov Consequently, inhibiting TNF-α production or activity is a key therapeutic strategy for conditions like rheumatoid arthritis. nih.gov Research has shown that certain indazole derivatives can effectively inhibit the production of inflammatory mediators, including TNF-α. researchgate.netmdpi.com

The SAR of indazole derivatives as TNF-α inhibitors has been investigated, particularly with indazole-3-carboxamides. These studies revealed that the regiochemistry of the amide linker is critical for activity.

Amide Linker Regiochemistry: A study on indazole-carboxamides as calcium-release activated calcium (CRAC) channel blockers, which in turn affects the release of inflammatory mediators, found that the indazole-3-carboxamide regioisomer was highly active in inhibiting the release of TNF-α from mast cells. mdpi.com In stark contrast, the corresponding reverse amide isomer was inactive, highlighting the specific structural arrangement required for biological activity. mdpi.com

Substituents: The substituents on the amide nitrogen play a significant role in modulating potency. Aromatic and heteroaromatic groups are often explored to optimize interactions with the target protein. For instance, the indazole-3-carboxamide derivative 12d was found to actively inhibit TNF-α release with a sub-micromolar IC50. mdpi.com

Table 3: TNF-α Release Inhibition by Indazole-3-Carboxamide Derivatives

| Compound | Regiochemistry | Activity | Key Finding |

| 12d | Indazole-3-carboxamide | Active (sub-µM IC50) | Inhibits calcium influx and TNF-α release. mdpi.com |

| 9c | Reverse Amide Isomer | Inactive (>100 µM) | Demonstrates the critical role of linker orientation. mdpi.com |

PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP and is highly expressed in the medium spiny neurons of the brain's striatum. mdpi.com This localization makes it a compelling target for the treatment of central nervous system (CNS) disorders like schizophrenia and Huntington's disease. researchgate.net While the ethyl 1H-indazole-5-carboxylate scaffold itself has not been extensively reported as a PDE10A inhibitor, related fused indazole systems have been successfully developed.

Fragment-based drug discovery has led to the identification of pyrimido[1,2-b]indazoles as potent PDE10A inhibitors. dntb.gov.ua The SAR studies for this class of compounds revealed:

Core Scaffold: The pyrimido[1,2-b]indazole core serves as an effective scaffold for binding to the PDE10A active site.

Key Interactions: X-ray co-crystal structures showed that a precursor fragment, a pyrazolopyridine derivative, could occupy part of the PDE10A binding site. dntb.gov.ua

Optimization: Building upon this fragment, SAR studies led to the discovery of derivative 13 , a pyrimidoindazole with optimized physicochemical properties and potent inhibitory activity. dntb.gov.ua The substitutions on the pyrimidine and indazole portions of the molecule were systematically varied to enhance potency and drug-like properties.

Table 4: PDE10A Inhibitory Activity of Pyrimido[1,2-b]indazole Derivatives

| Compound | Scaffold | IC50 (nM) | Key Feature |

| Fragment Hit 2 | Pyrazolopyridine | - | Initial fragment identified via X-ray crystallography. dntb.gov.ua |

| Derivative 13 | Pyrimido[1,2-b]indazole | Potent | Optimized lead compound with good properties. dntb.gov.ua |

Note: Specific IC50 values for compound 13 were not detailed in the abstract but it was described as a culmination of SAR studies leading to a potent derivative. dntb.gov.ua

Nitric Oxide Synthase (NOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three different nitric oxide synthase (NOS) isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While NO plays vital physiological roles, its overproduction by nNOS and iNOS is implicated in neurodegenerative diseases and inflammation. Therefore, selective inhibition of these isoforms is a significant therapeutic goal. Indazole and its derivatives are among the most well-characterized NOS inhibitors.

SAR studies on the indazole scaffold have identified key structural features for potent and selective NOS inhibition:

Substitution at Position 7: The position and nature of the substituent on the indazole ring dramatically influence potency and selectivity. 7-Nitroindazole (B13768) is a well-known selective inhibitor of nNOS. nih.gov

Electron-Withdrawing Groups: Strong electron-withdrawing groups at the 7-position generally confer high potency. A study comparing various 7-substituted indazoles found that 1H-indazole-7-carbonitrile (6 ) was equipotent to 7-nitroindazole (1 ) and showed a preference for constitutive NOS (nNOS and eNOS) over iNOS.

Substitution at Position 3: Further substitution at the C3 position can enhance activity. Introducing a bromine atom at C3 of 1H-indazole-7-carbonitrile increased the inhibitory effect tenfold.

Amide Substitution: In contrast, 1H-indazole-7-carboxamide (8 ) was slightly less potent but displayed a surprising selectivity for the neuronal NOS isoform.

Table 5: Inhibition of NOS Isoforms by Substituted Indazole Derivatives

| Compound | Substituent(s) | nNOS IC50 (µM) | iNOS IC50 (µM) |

| Indazole | None | 2300 | 470 |

| 7-Nitroindazole | 7-NO₂ | 2.5 | 20 |

| 1H-Indazole-7-carbonitrile | 7-CN | Potent (equipotent to 7-nitroindazole) | - |

| 1H-Indazole-7-carboxamide | 7-CONH₂ | Potent (selective for nNOS) | - |

Data compiled from references.

PI3 Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival. dntb.gov.ua Its hyperactivation is one of the most common events in human cancers, making PI3K a major target for oncology drug development. Several indazole-based scaffolds have been identified as potent inhibitors of the PI3K pathway. dntb.gov.ua

A series of 3-ethynyl-1H-indazoles were synthesized and evaluated as potential PI3K pathway inhibitors. dntb.gov.ua The SAR from this study provided clear insights:

Substitution at Position 3: The nature of the substituent on the ethynyl group at the C3 position is critical. While simple phenyl or aliphatic groups resulted in poor activity, the presence of a pyridine group was found to be the most effective substituent for potent inhibition. dntb.gov.ua

Modifications on the Indazole Ring: Modifications to the indazole ring itself, such as isosteric replacement with a pyrazolopyridine ring, were detrimental to PI3Kα inhibition. dntb.gov.ua

Multi-Targeting: Certain derivatives, like compound 10 (bearing a pyridine substituent), acted as multiple inhibitors, targeting PI3Kα, PDK1, and mTOR, key kinases within the same pathway. dntb.gov.ua Compound 10 was the most potent against PI3Kα with an IC50 of 361 nM. dntb.gov.ua

Another study led to the discovery of highly potent and selective inhibitors of the PI3Kδ isoform, which is crucial for the treatment of respiratory diseases. Optimization of a lead compound led to clinical candidates 2 (GSK2269557) and 3 (GSK2292767) , which are highly selective for PI3Kδ over other isoforms.

Table 6: PI3K Pathway Inhibition by 3-Ethynyl-1H-Indazole Derivatives

| Compound | C3-Ethynyl Substituent | PI3Kα IC50 (nM) | PDK1 IC50 (µM) | mTOR IC50 (µM) |

| 6 | Pyridin-2-yl | 1600 | 1.8 | 1.9 |

| 7 | Phenyl | > 10000 | > 10 | > 10 |

| 9 | Pyridin-3-yl | 1400 | 1.7 | > 10 |

| 10 | Pyridin-4-yl | 361 | 1.3 | 2.3 |

| 14 | Cyclopentyl | > 10000 | > 10 | > 10 |

Data extracted from reference dntb.gov.ua.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the brain that metabolizes neurotransmitters like dopamine (B1211576). Inhibitors of MAO-B increase dopamine levels and are used in the treatment of Parkinson's disease. rsc.org The indazole-5-carboxamide scaffold, which is structurally very similar to this compound, has proven to be a source of exceptionally potent and selective MAO-B inhibitors.

Extensive SAR studies on indazole- and indole-5-carboxamides have been conducted, yielding sub-nanomolar inhibitors. rsc.org The key findings include:

Carboxamide Linker: The 5-carboxamide linker is a crucial structural feature. The orientation of the amide is important, with the "reversed" carboxamide linker in indazole-5-carboxamides leading to favorable water interactions and a notable increase in affinity compared to some indole (B1671886) derivatives. rsc.org

N-Amide Substituent: The substituent on the amide nitrogen is a primary determinant of potency and selectivity. Small, halogenated phenyl rings, such as 3,4-dichlorophenyl or 3,4-difluorophenyl, confer outstanding potency and selectivity for MAO-B over the MAO-A isoform.

Indazole N1-Substitution: Substitution on the N1 position of the indazole ring is well-tolerated. For example, N-methylation of the indazole ring in potent N-unsubstituted analogs often retains or slightly modifies the high potency. rsc.org Compound 38a (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide) was identified as one of the most potent derivatives with an IC50 of 0.386 nM for human MAO-B.

Table 7: MAO-B Inhibitory Activity of Indazole-5-Carboxamide Derivatives

| Compound | N1-Indazole Substituent | N-Amide Substituent | hMAO-B IC50 (nM) | Selectivity vs hMAO-A |

| 30 (PSB-1434) | H | 3,4-Difluorophenyl | 1.59 | >6000-fold |

| 38a (PSB-1491) | CH₃ | 3,4-Dichlorophenyl | 0.386 | >25000-fold |

| 53 (PSB-1410) | H (Indole core) | 3,4-Dichlorophenyl | 0.227 | >5700-fold |

| 58 | H (Methanimine linker) | 3,4-Dichlorophenyl | 0.612 | >16000-fold |

Data extracted from references. Compound 53 is an indole analog and 58 has a different linker, shown for comparison.

Computational Chemistry Approaches in the Study of Ethyl 1h Indazole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of Ethyl 1H-indazole-5-carboxylate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic characteristics of heterocyclic systems like indazoles. tandfonline.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-311+G(d,p) or similar basis sets, is a popular choice for these calculations due to its balance of accuracy and computational efficiency. tandfonline.comresearchgate.net

For indazole derivatives, DFT calculations are instrumental in optimizing the molecular geometry to a stable energy minimum. tandfonline.com This process is crucial for subsequent analyses, such as vibrational frequency calculations and the prediction of frontier molecular orbitals. tandfonline.com The use of basis sets that include diffuse and polarization functions, like the 6-311+G(d,p) set, is important for accurately predicting the frontier orbitals of drug-like compounds. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's kinetic stability and reactivity. tandfonline.com

A smaller HOMO-LUMO energy gap suggests greater reactivity and a higher potential for electron transfer interactions, which are critical for the binding affinity of a molecule to its biological target. tandfonline.com In the context of indazole derivatives, the HOMO-LUMO energy gap is calculated using DFT methods to estimate their chemical reactivity. tandfonline.com The electronic distribution of the HOMO and LUMO can also be visualized to identify potential sites for nucleophilic and electrophilic attacks. tandfonline.com

Table 1: Theoretical Physicochemical Properties of Indazole Derivatives

| Parameter | Value | Reference |

|---|---|---|

| Basis Set for DFT | 6-311+G(d,p) | tandfonline.com |

| Computational Method | B3LYP | tandfonline.comresearchgate.net |

This table presents a representative theoretical framework for studying indazole derivatives.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

The indazole scaffold is a common feature in many compounds with therapeutic potential, and derivatives of this compound have been investigated for their binding properties with various protein targets. Research has shown that indazole derivatives can interact with key biochemical pathways involved in inflammation and cancer. For instance, some indazole compounds have been shown to inhibit the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α).

Renal Cancer-Related Protein (PDB: 6FEW): Molecular docking studies have been performed on indazole derivatives with the crystal structure of a renal cancer-related protein (PDB ID: 6FEW). nih.gov These studies aim to understand the ligand-receptor affinity and the specific interactions that stabilize the complex. nih.gov The analysis of these interactions helps in the rational design of more potent inhibitors.

MAPK1: The mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key component of the MAPK signaling pathway, which is often dysregulated in cancer. While direct molecular docking studies of this compound with MAPK1 are not extensively reported in the reviewed literature, the general class of indazole-containing compounds has been explored as kinase inhibitors, suggesting that this is a plausible target for future investigation.

TNF-alpha: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine and a key target in the treatment of inflammatory diseases. nih.gov Research indicates that indazole derivatives can inhibit the production of TNF-α. Molecular docking studies on various compounds have identified key interactions within the TNF-α binding site that are crucial for inhibitory activity. nih.gov These studies reveal that interactions such as hydrogen bonds and π-alkyl interactions with residues like LeuA57, TyrA59, and SerB60 are important for binding. nih.gov

Binding energy is a measure of the strength of the interaction between a ligand and its protein target. In molecular docking studies, the binding energy is calculated to rank different compounds and predict their inhibitory potential. nih.gov For example, in the study of indazole derivatives with the renal cancer-related protein (6FEW), the binding energy values (often expressed in kcal/mol) were used to evaluate the docking outcomes. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. nih.gov

Table 2: Representative Molecular Docking Targets and Findings for Indazole Derivatives

| Protein Target | PDB ID | Key Findings | Reference |

|---|---|---|---|

| Renal Cancer-Related Protein | 6FEW | Indazole derivatives show potential binding affinity. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | - | Indazole derivatives can inhibit TNF-α production. | |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | - | A plausible target for indazole-based kinase inhibitors. |

This table summarizes the protein targets investigated for their interaction with indazole-based compounds.

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom.

Proton NMR (¹H NMR) confirms the presence and arrangement of hydrogen atoms in the molecule. The spectrum of ethyl 1H-indazole-5-carboxylate would display distinct signals for the aromatic protons on the indazole ring, the protons of the ethyl ester group, and the N-H proton.

The aromatic region is particularly informative. The protons at positions 4, 6, and 7 of the indazole ring are expected to appear as doublets or doublets of doublets due to coupling with their neighbors. The proton at position 3 is typically a singlet. The ethyl group will present as a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. The N-H proton of the indazole ring often appears as a broad singlet, and its chemical shift can be concentration-dependent.

For comparison, the parent compound, 1H-indazole, shows aromatic protons with the following shifts when measured in DMSO-d₆: H3 (8.104 ppm), H4 (7.783 ppm), H5 (7.128 ppm), H6 (7.362 ppm), and H7 (7.578 ppm). chemicalbook.com The N-H proton appears far downfield around 13.1 ppm. chemicalbook.com For this compound, the substituent at C5 would alter these shifts, particularly for the adjacent H4 and H6 protons.

Table 1: Expected ¹H NMR Data for this compound Note: This table is predictive, based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 (indazole) | ~8.2 | s (singlet) | - |

| H4 (indazole) | ~8.1 | d (doublet) | ~8.8 |

| H6 (indazole) | ~7.9 | dd (doublet of doublets) | ~8.8, 1.5 |

| H7 (indazole) | ~7.6 | d (doublet) | ~8.8 |

| N-H (indazole) | ~13.5 | br s (broad singlet) | - |

| -O-CH₂- (ethyl) | ~4.4 | q (quartet) | ~7.1 |

| -CH₃ (ethyl) | ~1.4 | t (triplet) | ~7.1 |

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would show signals for the seven carbons of the indazole ring system, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

The chemical shifts are influenced by the electronic environment. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield (typically 165-175 ppm). wisc.edu Aromatic carbons resonate in the range of 110-140 ppm. The carbons of the ethyl group appear in the upfield region, with the oxygen-linked methylene carbon (-O-CH₂-) being more downfield (~60 ppm) than the terminal methyl carbon (-CH₃) (~14 ppm). wisc.edu Comparing the spectrum to that of the parent 1H-indazole-5-carboxylic acid can aid in the assignment of the aromatic signals. researchgate.net

Table 2: Expected ¹³C NMR Data for this compound Note: This table is predictive, based on typical chemical shifts for similar structures and data for related indazole carboxylic acids. researchgate.net Actual experimental values may vary.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~166.0 |

| C3 (indazole) | ~135.0 |

| C3a (indazole) | ~140.0 |

| C4 (indazole) | ~123.0 |

| C5 (indazole) | ~125.0 |

| C6 (indazole) | ~121.0 |

| C7 (indazole) | ~110.0 |

| C7a (indazole) | ~127.0 |

| -O-CH₂- (ethyl) | ~61.0 |

| -CH₃ (ethyl) | ~14.5 |

Nitrogen NMR, specifically ¹⁵N NMR due to its sharper signals compared to the quadrupolar ¹⁴N nucleus, is a valuable technique for distinguishing between N-substituted isomers of heterocyclic compounds like indazole. wisc.edu In the synthesis of derivatives, substitution can occur at either the N1 or N2 position of the indazole ring.

The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and bonding. ¹⁵N NMR can unambiguously confirm that the compound is a 1H-indazole tautomer as opposed to a 2H-indazole. Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can be employed to predict ¹⁵N chemical shifts, which can then be compared with experimental data to confirm the isomeric structure. nih.gov This is crucial as ¹H and ¹³C NMR spectra of N1 and N2 isomers can sometimes be very similar.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). columbia.edu For this compound, a COSY spectrum would show cross-peaks between H6 and H7, and between H6 and H4, confirming their connectivity in the aromatic ring. It would also clearly show the correlation between the methylene and methyl protons of the ethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, regardless of whether they are bonded. It is useful for determining stereochemistry and confirming assignments. A NOESY spectrum could show a spatial correlation between the H4 proton and the N-H proton, helping to confirm the 1H-tautomer structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each CH, CH₂, and CH₃ group produces a cross-peak, linking the proton signal to the carbon signal. This allows for the direct assignment of the carbon spectrum based on the already assigned proton spectrum. For example, the proton signal at ~4.4 ppm would correlate with the carbon signal at ~61.0 ppm, assigning them to the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu It is invaluable for piecing together the molecular skeleton. For instance, the protons of the ethyl group (-O-CH₂-) would show a correlation to the ester carbonyl carbon (C=O), and the aromatic protons H4 and H6 would show correlations to the ester carbonyl carbon, definitively placing the ester group at the C5 position.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band in the region of 3300-3100 cm⁻¹ corresponding to the N-H bond of the indazole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band characteristic of the ester carbonyl group, expected around 1720-1700 cm⁻¹. vscht.cz

C=C and C=N Stretches: Aromatic ring stretching vibrations appear in the 1620-1450 cm⁻¹ region.

C-O Stretch: A strong band corresponding to the C-O single bond of the ester group, typically found in the 1300-1100 cm⁻¹ range. vscht.cz

These absorption bands provide a quick and reliable confirmation that the principal functional groups of the target molecule have been successfully synthesized. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Note: This table is predictive, based on characteristic absorption frequencies for known functional groups. vscht.czlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indazole N-H | Stretch | 3300 - 3100 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | 1720 - 1700 | Strong, Sharp |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium-Variable |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. Through various ionization techniques, molecules are converted to gas-phase ions and separated based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for unequivocally determining the elemental formula of a compound. sigmaaldrich.com This technique can distinguish between compounds that have the same nominal mass but different chemical formulas by measuring their mass to several decimal places. sigmaaldrich.com For this compound, with a molecular formula of C₁₀H₁₀N₂O₂, the expected exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula. sigmaaldrich.comnih.gov

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Theoretical Exact Mass (M) | 190.0742 g/mol |

| Ion Species (e.g., [M+H]⁺) | 191.0815 g/mol |

| Observed Mass [M+H]⁺ | Data not available in cited sources |

Note: Specific experimental observed mass and mass error values are found in detailed characterization reports within primary scientific literature but were not available in the searched sources.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound without causing significant fragmentation. chemimpex.com This method involves applying a high voltage to a liquid sample to create an aerosol, which generates charged droplets. chemimpex.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. chemimpex.com

In the analysis of this compound, ESI-MS is typically used to observe the protonated molecular ion, [M+H]⁺. nih.gov The detection of this ion at an m/z corresponding to the compound's molecular weight plus the mass of a proton provides strong evidence for its identity. nih.gov The technique's high sensitivity and compatibility with liquid chromatography make it a powerful tool for the analysis of this compound in various contexts. acs.org

Table 2: ESI-MS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 191.0815 | Data not available in cited sources |

Note: The observed m/z values from experimental analysis would be reported in primary research articles detailing the compound's synthesis and characterization. bldpharm.com Such specific data was not available in the searched results.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₁₀H₁₀N₂O₂. A close agreement between the found and calculated values serves as a crucial criterion for establishing the purity and confirming the empirical formula of the synthesized compound. bldpharm.com

Table 3: Elemental Analysis Data for this compound (C₁₀H₁₀N₂O₂)

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 63.15 | Data not available in cited sources |

| Hydrogen (H) | 5.30 | Data not available in cited sources |

| Nitrogen (N) | 14.73 | Data not available in cited sources |

Future Directions and Emerging Research Avenues

Development of Novel Indazole Derivatives with Tuned Biological Activities

The core structure of ethyl 1H-indazole-5-carboxylate serves as a valuable starting point for the synthesis of new and diverse indazole derivatives. chemimpex.comnih.gov By strategically modifying the indazole ring and its substituents, researchers are working to fine-tune the biological activities of these compounds. This approach has led to the development of derivatives with a wide range of pharmacological properties, including anti-inflammatory, anticancer, antifungal, antibacterial, and anti-HIV activities. nih.govresearchgate.netresearchgate.net

For instance, research has shown that certain indazole derivatives exhibit potent inhibitory activity against specific enzymes and receptors, making them promising candidates for targeted therapies. aun.edu.egnih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological effects. These studies have been instrumental in designing compounds with enhanced potency and selectivity. nih.govnih.gov

The following table summarizes some of the biological activities observed in derivatives of this compound:

| Biological Activity | Target/Mechanism | Reference |

| Anticancer | Kinase inhibition, Apoptosis induction | aun.edu.eglookchem.com |

| Anti-inflammatory | Enzyme inhibition | chemimpex.comnih.gov |

| Antimicrobial | Inhibition of cell wall synthesis | nih.govresearchgate.net |

| Antiviral (Anti-HIV) | Enzyme inhibition | nih.govresearchgate.net |

| 5-HT Receptor Antagonism | Receptor binding | nih.gov |

Integration with Advanced Synthetic Methodologies

To facilitate the creation of novel indazole derivatives, chemists are exploring and implementing advanced synthetic methodologies. Traditional methods for synthesizing the indazole core often involve multiple steps and can have limitations. unina.it Modern approaches focus on improving efficiency, yield, and the ability to introduce a variety of functional groups.

Recent advancements include the use of metal-catalyzed cross-coupling reactions, one-pot syntheses, and flow chemistry techniques. nih.govnih.govorganic-chemistry.org These methods offer greater control over the reaction conditions and allow for the construction of complex molecular architectures from simpler starting materials. For example, copper- and palladium-catalyzed reactions have proven effective for N-arylation and the formation of the indazole ring system. nih.govunina.it The development of electrochemical methods for selective acylation also represents a significant step forward. organic-chemistry.org

Further Elucidation of Molecular Mechanisms and Targets

A deeper understanding of how indazole derivatives exert their biological effects is a key area of ongoing research. While many compounds have shown promising activity, the precise molecular mechanisms and protein targets are not always fully understood.

Modern techniques in chemical biology and proteomics are being employed to identify the specific cellular components that interact with these compounds. nih.gov Methods like in silico modeling and target identification can predict potential protein targets, which can then be validated through experimental assays. ljmu.ac.uk Elucidating these mechanisms is critical for optimizing drug candidates and understanding their potential off-target effects. For example, studies have identified that some indazole derivatives can induce apoptosis in cancer cells or inhibit key enzymes in pathogenic microorganisms. nih.gov

Exploration in Underexplored Application Domains

While the pharmaceutical applications of this compound and its derivatives are well-established, researchers are beginning to explore their potential in other fields. chemimpex.com The unique chemical and physical properties of the indazole scaffold suggest that it could be valuable in material science and agrochemistry. chemimpex.comlookchem.com

In material science, indazole-containing compounds are being investigated for the development of novel polymers, coatings, and optoelectronic materials. chemimpex.comlookchem.com Their heterocyclic structure can impart desirable properties such as thermal stability and specific electronic characteristics.

In the realm of agrochemicals, indazole derivatives are being explored as potential fungicides, insecticides, and plant growth regulators. chemimpex.comgoogleapis.com The development of new agrochemicals is crucial for addressing the challenge of resistance to existing treatments and for creating more environmentally friendly solutions. googleapis.com The versatility of the indazole structure offers the potential to create compounds with high efficacy and improved safety profiles. chemimpex.com

Q & A

Q. What synthetic strategies are effective for preparing ethyl 1H-indazole-5-carboxylate, and how can regioselectivity issues be addressed?

this compound can be synthesized via alkylation of mthis compound using reagents like 4-(bromomethyl)-1-chloro-2-fluorobenzene in DMF with NaH as a base. Regioselectivity challenges arise due to competing N1- and N2-alkylation pathways. Column chromatography (petroleum ether/ethyl acetate gradients) is critical for isolating the desired N1-alkylated product . Alternative routes involve cyclocondensation of precursors like ethyl acetoacetate with hydrazines, followed by hydrolysis to the carboxylic acid and esterification .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?

- 1H NMR : The indazole core shows aromatic protons as doublets (δ 7.5–8.5 ppm), with distinct splitting patterns for H4 and H6. The ethyl ester group appears as a triplet (δ 1.3–1.5 ppm, CH3) and quartet (δ 4.3–4.5 ppm, CH2).

- 13C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm.

- IR : Strong C=O stretching at ~1700 cm⁻¹ and C-O ester vibrations at ~1250 cm⁻¹.

- MS : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, while fragmentation patterns (e.g., loss of –COOEt) differentiate isomers .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to hydrolysis under acidic/basic conditions. Storage recommendations include:

- Temperature : –20°C in airtight containers to prevent ester hydrolysis.

- Solvent : Dissolve in dry DMSO or DCM for long-term stability.

- Light : Protect from UV exposure to avoid photodegradation .

Advanced Research Questions

Q. How can SHELXL and graph set analysis resolve crystallographic ambiguities in this compound derivatives?

SHELXL refines crystal structures using high-resolution X-ray data, optimizing parameters like anisotropic displacement and hydrogen bonding. For hydrogen-bonded networks, Etter’s graph set analysis categorizes motifs (e.g., R₂²(8) rings) to predict packing patterns. This is critical for understanding polymorphism and cocrystal formation .

Q. What computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?

- DFT : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate reactivity with substituent effects.

- Docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, the indazole scaffold’s planar structure may favor π-π stacking in enzyme active sites .

Q. How do contradictory data in synthetic yields arise, and what analytical methods resolve them?

Yield discrepancies often stem from:

- Reaction Monitoring : Use LC-MS or TLC to track intermediate formation.

- Byproduct Identification : HRMS or 2D NMR (e.g., NOESY) detects regioisomers or dimerization products.

- Optimization : Adjust stoichiometry (e.g., excess alkylating agent) or solvent polarity to favor desired pathways .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 8.21 (s, H7), δ 4.41 (q, J=7.1 Hz, CH2) | |

| 13C NMR | δ 165.2 (C=O), δ 61.5 (CH2) | |

| IR | 1705 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | NaH (vs. K2CO3) | ↑ N1-selectivity |

| Solvent | DMF (polar aprotic) | ↑ Reactivity |

| Temperature | 20–25°C (vs. reflux) | ↓ Side products |

| Purification | Column (PE/EA 4:1) | >95% purity |

| Data from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.